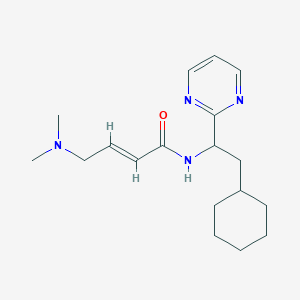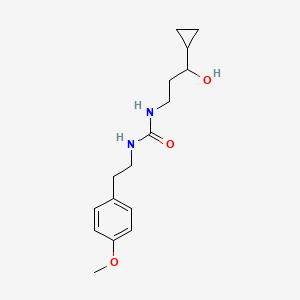![molecular formula C20H17FN2OS B2369044 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681168-39-8](/img/structure/B2369044.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Properties
- Novel derivatives of this compound were synthesized and evaluated for their anticancer potency on various cancer cell lines, showing significant antitumor efficiency and apoptosis levels (Turan-Zitouni et al., 2018).
Antimicrobial and Antifungal Activities
- Some compounds within this chemical class demonstrated notable antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Goněc et al., 2016).
- Another study synthesized similar compounds that showed promising antibacterial and antifungal activities, supporting their potential in antimicrobial therapy (Ragavan et al., 2010).
Positron Emission Tomography (PET) Imaging
- A derivative was developed for PET imaging of fatty acid amide hydrolase (FAAH) in rat brains, highlighting its potential application in neuroimaging (Shimoda et al., 2015).
Anti-Inflammatory and Immunomodulatory Effects
- Synthesized derivatives were found to modulate proliferation and nitric oxide production in macrophage cells, indicating potential anti-inflammatory applications (Gurkan et al., 2011).
Anticoagulant Screening
- Certain carboxamide derivatives showed anticoagulant effects in human plasma, suggesting potential therapeutic uses in blood clotting disorders (Nguyen & Ma, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c21-17-9-7-14(8-10-17)18-12-25-20(22-18)23-19(24)16-6-5-13-3-1-2-4-15(13)11-16/h5-12H,1-4H2,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQGVZZQYQJIOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2368961.png)

![Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2368964.png)
![2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide](/img/structure/B2368965.png)

![N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2368971.png)
![Benzyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2368972.png)
![N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368975.png)
![6-[4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368976.png)

![Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2368978.png)

![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2368982.png)
